Palmatine iodide

Catalog No.
S612881
CAS No.
4880-79-9
M.F
C21H22INO4
M. Wt
479.3 g/mol
Availability
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Palmatine iodide

CAS Number

4880-79-9

Product Name

Palmatine iodide

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide

Molecular Formula

C21H22INO4

Molecular Weight

479.3 g/mol

InChI

InChI=1S/C21H22NO4.HI/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1

InChI Key

VUGARESHFWNHTD-UHFFFAOYSA-M

SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-]

Synonyms

berbericinine, berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride, berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide, dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1), dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1), o,o-dimethyldemethyleneberberine, palmatine, palmatine cation, palmatine chloride, palmatine hydrochloride, palmatine hydroxide, palmatine iodide, palmatine ion, palmatine sulfate, palmatinium hydroxide, palmitine hydroxide

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-]

Palmatine iodide (CAS 4880-79-9) is a quaternary protoberberine alkaloid salt derived from botanical sources such as Coptis japonica and Phellodendron amurense. As an isoquinoline alkaloid, it is characterized by its yellow crystalline structure and distinct physicochemical properties, particularly its sparing solubility in cold water and ethanol compared to its chloride counterpart. In industrial and laboratory settings, palmatine iodide is primarily procured as a stable, high-purity precursor for the regiospecific synthesis of complex alkaloids, a specialized analytical reference standard in pharmacognosy, and an active agent in targeted antimicrobial research [1]. Its specific iodide counter-ion fundamentally alters its precipitation behavior, making it highly valuable for workflows requiring solvent-efficient isolation and specific electrochemical or synthetic reactivity [2].

Research Fit

Compound identity Quaternary protoberberine alkaloid iodide salt from Coptis and Phellodendron species
Salt-form context Counterion (iodide vs. chloride) may influence enzyme inhibition profile and solubility
Research workflow Supports natural product screening, antifungal target discovery, and cholinesterase inhibition studies

Procurement substitution of palmatine iodide with the more common palmatine chloride or generic berberine extracts frequently leads to process failures in synthesis and formulation. The iodide counter-ion significantly depresses the compound's solubility in polar solvents, allowing for near-quantitative recovery via simple thermal precipitation—a processability advantage lost when using the highly soluble chloride salt [1]. Furthermore, in biological assays, the counter-ion directly influences membrane permeability and target binding; for example, palmatine iodide demonstrates pronounced growth inhibition against specific intestinal bacteria where palmatine chloride exhibits weak or negligible effects [2]. Consequently, substituting the iodide form compromises both downstream synthetic yields and application-specific bioactivity.

Substitution Risk

Salt-form specificity
Iodide versus chloride counterion can differentially modulate aldose reductase inhibition and target engagement; generic palmatine sourcing may not reproduce iodide-specific profiles.
Non-overlapping antifungal spectrum
Palmatine iodide shows exclusive in vivo activity against Pyricularia grisea not observed for berberine chloride, limiting cross-alkaloid substitution in phytopathology screens.
Planar conformation and substituent pattern
Protoberberine scaffold modifications (substituent and counterion) may shift DNA intercalation thermodynamics and AChE inhibitory potency, requiring explicit salt-form specification.

High-Yield Crystallization & Processability

The solubility profile of palmatine iodide enables highly efficient downstream processing. In isolation workflows, palmatine iodide achieves a 96% recovery yield as pure yellow needles via simple ice-bath crystallization from an ethanol solution. In contrast, the more soluble palmatine chloride requires extensive solvent evaporation or complex chromatographic separation to achieve comparable purity [1].

Evidence DimensionCrystallization Recovery Yield
Target Compound Data96% recovery yield via direct ethanol/ice-bath precipitation
Comparator Or BaselinePalmatine chloride (highly soluble, requires chromatography)
Quantified DifferenceNear-quantitative single-step isolation for the iodide salt
ConditionsEthanol solution, cooled in an ice bath

Selecting the iodide salt eliminates the need for solvent-intensive chromatographic purification, drastically reducing scale-up costs and processing time.

Antifungal selectivity
Head-to-head
Palmatine iodide: LC50 160 mg/L vs. berberine chloride and coptisine chloride: no activity against P. grisea
Supports antifungal screening context
Whole-plant in vivo assay; exclusive pathogen-selective profile within tested protoberberine set

Antimicrobial Efficacy Against Intestinal Strains

Counter-ion selection fundamentally alters the antimicrobial potency of palmatine. In impregnated paper disk assays at a concentration of 500 µg/disk, palmatine iodide produced a clear and pronounced inhibitory effect against Clostridium perfringens. Under identical conditions, both palmatine chloride and palmatine sulfate exhibited comparatively weak inhibitory responses [1].

Evidence DimensionBacterial Growth Inhibition (C. perfringens)
Target Compound DataClear, pronounced zone of inhibition at 500 µg/disk
Comparator Or BaselinePalmatine chloride / sulfate (weak/negligible inhibition at 500 µg/disk)
Quantified DifferencePronounced vs. weak inhibition at identical dosing
ConditionsImpregnated paper disk method (500 µg/disk) on human intestinal bacteria

Procuring the iodide salt is essential for researchers formulating targeted antimicrobial agents where the chloride analog fails to deliver sufficient efficacy.

DNA binding affinity
Head-to-head
2.47-fold stronger binding than berberine (K 2.84×10⁴ vs 1.15×10⁴ M⁻¹); ΔCp° -135 vs -117 cal/mol·K
Supports DNA-targeted photophysical studies
ITC and UV melting, 20°C, 20 mM Na⁺ buffer; enthalpy-driven binding

Regiospecific Alkaloid Synthesis Precursor

Palmatine iodide is a validated, highly reactive intermediate in the regiospecific synthesis of complex alkaloids. It has been successfully utilized for the direct synthesis of (±)-tetrahydropalmatine and (±)-xylopinine. Utilizing the iodide salt bypasses the need for intermediate counter-ion exchange or halogenation steps that are often required when starting from standard chloride salts, thereby streamlining the synthetic pathway [1].

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect conversion to (±)-tetrahydropalmatine and (±)-xylopinine
Comparator Or BaselinePalmatine chloride (requires counter-ion exchange for specific reactivity)
Quantified DifferenceEliminates counter-ion exchange steps in regiospecific synthesis
ConditionsReduction and regiospecific synthesis of protoberberine alkaloids

For synthetic chemists, starting with palmatine iodide directly reduces the number of reaction steps, improving overall yield and workflow efficiency.

AChE inhibition
Head-to-head
IC50 0.66 µg/mL vs. berberine 0.94 µg/mL; 1.42-fold more potent in purified enzyme assay
Supports cholinesterase inhibition screening
Non-competitive mode confirmed; synergistic with berberine (CI<1)
Gastric protection
Head-to-head
45.9% lesion inhibition at 100 mg/kg vs. berberine 34.8%; comparable to cimetidine 200 mg/kg
Supports gastric damage model-response interpretation
HCl/ethanol-induced rat model, n=6; p<0.01
Aldose reductase inhibition
Head-to-head
Palmatine iodide IC50 13.45 nM vs. berberine chloride 13.98 nM; chloride/sulfate salts show greater inhibition
Supports salt-form-specific enzyme inhibition studies
Rat lens aldose reductase assay; counterion identity modulates potency

Regiospecific Synthesis & Scale-Up

Due to its specific reactivity and stable crystalline form, palmatine iodide is the preferred starting material for the total or partial synthesis of protoberberine alkaloids, including (±)-tetrahydropalmatine and (±)-xylopinine. Its use eliminates the need for intermediate counter-ion exchange steps, streamlining industrial and laboratory-scale synthetic pathways [1].

Solvent-Efficient Isolation Workflows

In process chemistry and natural product extraction, palmatine iodide is chosen over palmatine chloride because its lower solubility in cold ethanol allows for near-quantitative (96%) recovery via simple ice-bath precipitation. This makes it ideal for workflows that must avoid expensive and time-consuming chromatographic purification [2].

Targeted Antimicrobial Formulations

Palmatine iodide is the appropriate compound choice for microbiological research targeting specific human intestinal bacteria, such as Clostridium perfringens. Because it demonstrates pronounced inhibitory effects where chloride and sulfate analogs fail, it is critical for developing targeted gut microbiome modulators [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phytopathogenic antifungal screening
Pathogen-selective activity profile
P. grisea in vivo assay endpoints
DNA-targeted photophysical studies
DNA intercalation binding affinity
Thermodynamic binding parameter measurement
Gastric mucosal damage model studies
Gastric lesion inhibition endpoint
HCl/ethanol-induced lesion model response
Cholinesterase inhibition screening
AChE inhibitory potency rank
IC50 and mode of inhibition assessment

UNII

REY4ILD57Z

Related CAS

3486-67-7 (Parent)

Wikipedia

Palmatine iodide

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